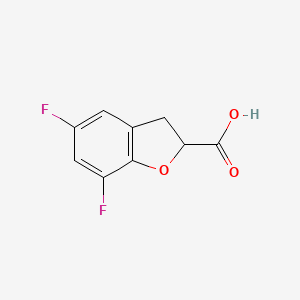

5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid is a chemical compound with the CAS Number: 1529347-11-2 . It has a molecular weight of 200.14 and is typically stored at room temperature . It is usually available in powder form .

Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 185.6±40.0 °C at 760 mmHg . The vapour pressure is 0.9±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.5±3.0 kJ/mol . The flash point is 72.4±23.2 °C . The index of refraction is 1.512 . The molar refractivity is 35.4±0.3 cm3 . The polar surface area is 9 Å2 . The polarizability is 14.0±0.5 10-24 cm3 . The surface tension is 37.7±3.0 dyne/cm . The molar volume is 118.0±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis of Fluorinated Naphthoic Acids : Research on the synthesis of mono- and difluoronaphthoic acids illustrates the broader category of fluorinated compounds' synthesis, highlighting methods for creating structurally complex and biologically relevant molecules (Tagat et al., 2002).

Molecular Docking and Properties of Benzofuran Derivatives : A study on benzofuran-carboxylic acids derivatives explores their molecular docking, structural, and spectroscopic properties, indicating their potential in inhibiting cancer and microbial diseases (Sagaama et al., 2020).

Interactions in Benzofuran Derivatives : The examination of hydrogen bonding and pi-pi interactions in benzofuran derivatives sheds light on their supramolecular structures and potential for forming cocrystals with various applications in pharmaceuticals and materials science (Titi & Goldberg, 2009).

Applications in Organic Synthesis

Synthesis of Acyl Fluorides : Research on the synthesis of 1-acyl-4-benzylpyridinium tetrafluoroborates demonstrates the potential of fluorinated compounds in facilitating the synthesis of acyl fluorides, critical intermediates in pharmaceutical and agrochemical industries (Wagner et al., 1999).

Decarboxylative Fluorination : The decarboxylative fluorination of heteroaromatic carboxylic acids, including benzofuran derivatives, highlights a method for synthesizing fluorinated compounds, essential in drug design and development (Yuan, Yao, & Tang, 2017).

Biological and Chemical Properties

Biotransformation Studies : Investigations into the biotransformation of polyfluorinated acids in environmental contexts suggest the potential environmental impact and degradation pathways of fluorinated benzofuran derivatives (Wang et al., 2012).

Fluorescence Detection of Perfluorinated Acids : The development of methods for the detection of perfluorinated acids using fluorescence derivatization illustrates the importance of analytical techniques in monitoring environmental and biological systems (Poboży et al., 2010).

Safety and Hazards

5,7-Difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Wirkmechanismus

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it’s plausible that this compound may interact with a variety of cellular targets involved in these processes.

Mode of Action

Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects . This suggests that the compound may interact with its targets to inhibit cell proliferation, potentially through the disruption of key cellular processes or signaling pathways.

Biochemical Pathways

Given the broad range of biological activities associated with benzofuran derivatives , it’s likely that multiple pathways are affected. These could include pathways involved in cell growth, inflammation, oxidative stress, and viral replication.

Pharmacokinetics

The compound’s molecular weight (20014 g/mol) falls within the range generally favorable for oral bioavailability

Result of Action

Based on the reported biological activities of benzofuran derivatives , potential effects could include reduced cell proliferation, modulation of inflammatory responses, reduction of oxidative stress, and inhibition of viral replication.

Action Environment

For instance, the compound’s stability at room temperature is reported , suggesting it may be stable under physiological conditions.

Eigenschaften

IUPAC Name |

5,7-difluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1,3,7H,2H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHANRMXBHPHPJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,4-Dimethylphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2939930.png)

![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2939937.png)

![(E)-4-(Dimethylamino)-N-propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]but-2-enamide](/img/structure/B2939939.png)

![N-butyl-3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2939945.png)

![[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride](/img/structure/B2939946.png)

![(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2939947.png)

![(Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2939949.png)